molecular formula C8H15N B13323032 N-Isopropylpent-4-yn-1-amine

N-Isopropylpent-4-yn-1-amine

Cat. No.: B13323032
M. Wt: 125.21 g/mol
InChI Key: YRDMOMHLEHJEOM-UHFFFAOYSA-N
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Description

N-Isopropylpent-4-yn-1-amine is an organic compound characterized by the presence of an isopropyl group attached to a pent-4-yn-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylpent-4-yn-1-amine typically involves the alkylation of pent-4-yn-1-amine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Isopropylpent-4-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to yield saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products: The major products formed from these reactions include amides, nitriles, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Isopropylpent-4-yn-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be utilized in the study of enzyme inhibition and protein-ligand interactions.

    Industry: this compound is employed in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism by which N-Isopropylpent-4-yn-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    Pent-4-yn-1-amine: Shares the same backbone but lacks the isopropyl group.

    Isopropylamine: Contains the isopropyl group but lacks the pent-4-yn-1-amine structure.

    N-Methylpent-4-yn-1-amine: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness: N-Isopropylpent-4-yn-1-amine is unique due to the presence of both the isopropyl group and the pent-4-yn-1-amine backbone, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

N-propan-2-ylpent-4-yn-1-amine

InChI

InChI=1S/C8H15N/c1-4-5-6-7-9-8(2)3/h1,8-9H,5-7H2,2-3H3

InChI Key

YRDMOMHLEHJEOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCC#C

Origin of Product

United States

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